

Application Notes and Protocols for PH94B Intranasal Spray

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Compound of Interest

Compound Name: *Ph94b*

Cat. No.: *B1588420*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, delivery, and proposed mechanism of action of **PH94B**, an investigational pherine intranasal spray for the acute treatment of social anxiety disorder (SAD). The included protocols are intended to serve as a guide for the development and evaluation of similar intranasal drug delivery systems.

PH94B Intranasal Spray Formulation

PH94B, chemically known as fasedienol (4,16-androstadien-3 β -ol), is a neuroactive steroid formulated as an aqueous-based solution for intranasal administration.[1][2] The formulation is designed for rapid onset of action by targeting chemosensory neurons in the nasal passages without the need for systemic absorption.[3]

Representative Formulation Composition

While the exact composition of the **PH94B** clinical trial formulation is proprietary, a representative formulation for a sterile, multi-dose nasal spray can be developed based on common pharmaceutical practices.

Component	Function	Representative Concentration (w/v)
PH94B (Fasedienol)	Active Pharmaceutical Ingredient	0.0008% - 0.0064% (to achieve doses of 0.8 µg to 6.4 µg per 100 µL spray)
Propylene Glycol	Vehicle/Solubilizer	1.0% - 5.0% ^[4]
Sodium Chloride	Tonicity-adjusting agent	q.s. to achieve isotonicity (approx. 0.9%)
Sodium Phosphate (Monobasic and Dibasic)	Buffering agents	q.s. to maintain pH between 4.5 and 6.5 ^[5]
Benzalkonium Chloride	Preservative (for multi-dose)	0.01% - 0.02%
Purified Water	Solvent	q.s. to 100%

Manufacturing Protocol: Representative Process for a Sterile Nasal Solution

The manufacturing process for a sterile **PH94B** nasal solution should be conducted under aseptic conditions.^[6]

1.2.1. Compounding:

- In a sterile, stainless-steel vessel, add approximately 80% of the final volume of purified water.
- Sequentially dissolve the buffering agents (sodium phosphate monobasic and dibasic) and mix until fully dissolved.
- Add and dissolve the tonicity-adjusting agent (sodium chloride).
- In a separate vessel, dissolve the **PH94B** active pharmaceutical ingredient in propylene glycol with gentle warming if necessary, to ensure complete dissolution.

- Add the **PH94B**-propylene glycol concentrate to the main compounding vessel and mix thoroughly.
- If required for a multi-dose formulation, add and dissolve the preservative (benzalkonium chloride).
- Adjust the pH of the solution to the target range (4.5-6.5) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide) if necessary.[5]
- Add purified water to the final volume and mix until a homogenous solution is achieved.

1.2.2. Sterilization and Filling:

- Sterilize the bulk solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel.
- Aseptically fill the sterile solution into pre-sterilized nasal spray bottles.
- Aseptically apply and torque the pre-sterilized nasal spray pumps onto the bottles.

1.2.3. Packaging and Labeling:

- Label the filled bottles and package them into secondary containers with patient information leaflets.

Quality Control Protocols

A series of quality control tests are essential to ensure the safety, efficacy, and consistency of the **PH94B** intranasal spray.[7][8]

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless solution, free from visible particles.
pH	Potentiometry	4.5 - 6.5
Osmolality	Osmometer	250 - 350 mOsm/kg
Viscosity	Viscometer	1 - 15 cP
PH94B Content (Assay)	HPLC-UV	90.0% - 110.0% of label claim
Content Uniformity of Spray	HPLC-UV	Relative Standard Deviation (RSD) \leq 6.0%
Droplet Size Distribution	Laser Diffraction	Dv(50): 30 - 70 μ m; NMT 10% of droplets $<$ 10 μ m
Spray Pattern and Plume Geometry	High-speed camera with image analysis	Consistent oval shape; defined plume angle and width
Microbial Limits (for multi-dose)	USP <61> and <62>	Total Aerobic Microbial Count \leq 100 CFU/mL; Total Yeast and Mold Count \leq 10 CFU/mL; Absence of Staphylococcus aureus and Pseudomonas aeruginosa
Sterility (for sterile products)	USP <71>	Must meet sterility requirements

Experimental Protocols

Protocol for In Vivo Biodistribution Study in Rodents

This protocol describes a non-invasive method to assess the biodistribution of intranasally administered **PH94B** using PET/CT imaging.[\[9\]](#)[\[10\]](#)

3.1.1. Materials:

- **PH94B** radiolabeled with a positron-emitting isotope (e.g., Zirconium-89).

- Sprague-Dawley rats.
- Intranasal administration device (e.g., micropipette or specialized nebulizer).
- PET/CT scanner.
- Anesthesia (e.g., isoflurane).

3.1.2. Procedure:

- Anesthetize the rat using isoflurane.
- Position the animal in a supine position to facilitate intranasal administration.
- Administer a defined volume and concentration of radiolabeled **PH94B** solution into one or both nostrils.
- Immediately place the animal in the PET/CT scanner and acquire a baseline scan.
- Perform serial scans at predetermined time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to monitor the distribution of the radiolabel.[\[9\]](#)
- Following the final scan, euthanize the animal and harvest key organs (brain, olfactory bulbs, lungs, liver, kidneys, spleen, and blood).
- Measure the radioactivity in each organ using a gamma counter to quantify the biodistribution.
- Analyze the PET/CT images to visualize the spatial and temporal distribution of **PH94B** in the whole body and specifically in the head and brain regions.

Protocol for Electrophysiological Recording from Chemosensory Neurons

This protocol outlines a method for recording the electrical activity of isolated chemosensory neurons in response to **PH94B**, adapted from general electrophysiological techniques.[\[11\]](#)[\[12\]](#)

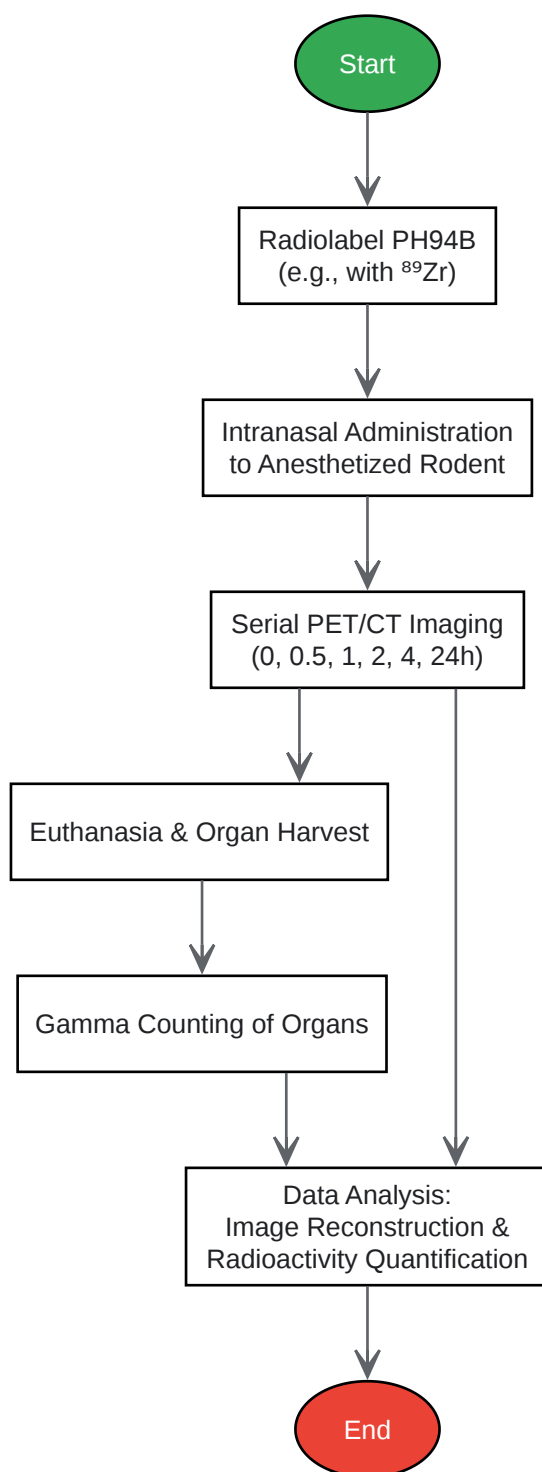
3.2.1. Materials:

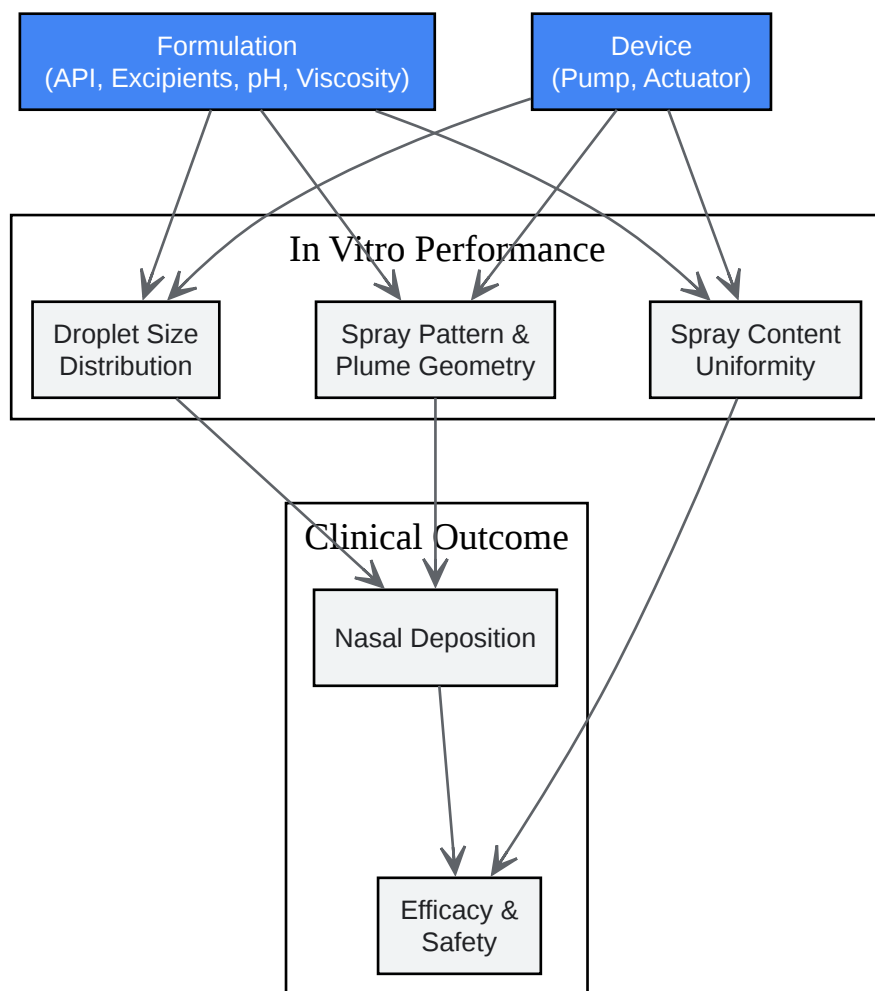
- Isolated chemosensory neurons from a relevant animal model or human biopsy.
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Glass micropipettes for recording electrodes.
- Extracellular and intracellular recording solutions.
- **PH94B** stock solution and perfusion system.

3.2.2. Procedure:

- Prepare a suspension of isolated chemosensory neurons and plate them on a coverslip in a recording chamber.
- Mount the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with extracellular solution.
- Fabricate recording micropipettes and fill them with the intracellular solution.
- Under visual guidance, approach a single neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
- Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
- Record the baseline electrical activity of the neuron (membrane potential and firing rate).
- Apply **PH94B** at various concentrations to the neuron via the perfusion system.
- Record the changes in membrane potential and firing frequency in response to **PH94B** application.
- Analyze the data to determine the dose-response relationship and the nature of the neuronal response (excitatory or inhibitory).

Visualizations





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